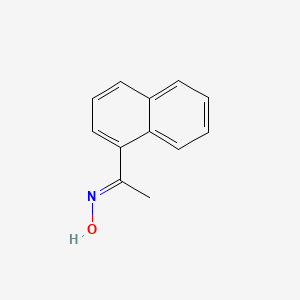

Ethanone, 1-(1-naphthalenyl)-, oxime

Description

General Context of Oximes in Chemical Research

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). openaccesspub.org The versatility of oximes makes them crucial intermediates in a variety of chemical transformations, including their conversion to amines, nitriles, and amides. numberanalytics.comtaylorandfrancis.com This reactivity has led to their widespread application in diverse areas of chemical research, from the synthesis of fine chemicals and pharmaceuticals to the development of new materials. numberanalytics.comtaylorandfrancis.comnumberanalytics.com Oximes and their derivatives are recognized for their roles as stabilizing agents for dyes, chelating agents, and as key components in the synthesis of polymers. openaccesspub.orgnumberanalytics.com Furthermore, they have demonstrated significant potential in medicinal chemistry, with applications including their use as antidotes for nerve agents and their investigation in the treatment of neurodegenerative diseases. openaccesspub.orgnih.gov

Significance of Naphthalene (B1677914) Derivatives in Organic and Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C10H8, serves as a fundamental scaffold for a vast array of derivatives. ijpsjournal.com These derivatives are of paramount importance in both organic and medicinal chemistry due to their wide spectrum of biological activities. ijpsjournal.comresearchgate.net The naphthalene nucleus is a key structural feature in numerous compounds that exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, among others. ijpsjournal.comekb.eg Several commercially available drugs, such as nafcillin, naftifine, and terbinafine, incorporate the naphthalene moiety, highlighting its therapeutic relevance. ijpsjournal.comresearchgate.net The versatility of the naphthalene structure allows for extensive chemical modifications, leading to the development of novel compounds with tailored electronic, optical, and medicinal properties. researchgate.net This has made naphthalene and its derivatives a subject of continuous research in the quest for new therapeutic agents and advanced organic materials. researchgate.netrasayanjournal.co.in

Research Landscape of Ethanone (B97240), 1-(1-naphthalenyl)-, oxime and Related Analogues

The research landscape of Ethanone, 1-(1-naphthalenyl)-, oxime and its analogues is primarily situated within the fields of medicinal and synthetic organic chemistry. The core structure, which combines a naphthalene ring with an oxime functional group, has been a focal point for the synthesis and investigation of novel compounds with potential biological activities.

Studies have explored the synthesis of various oxime and oxime ether derivatives of naphthyl ketones. researchgate.netnih.gov For instance, research has been conducted on the synthesis of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and its O-alkyl and O-arylalkyl ethers to evaluate their anticonvulsant and antimicrobial properties. researchgate.net Similarly, oxime ester derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone have been synthesized and assessed for their anticonvulsant activity. researchgate.net

Furthermore, the structural framework of naphthalenyl ethanone oximes has been utilized in the development of photoinitiators for free radical photopolymerization. mdpi.com A series of naphthalene-based oxime esters were designed to investigate the influence of the substitution pattern on the naphthalene ring on their photochemical properties and photoinitiating capabilities. mdpi.com These studies highlight the interest in understanding how the electronic and steric properties of the naphthalene moiety affect the reactivity and functionality of the oxime group.

The table below provides a comparison of this compound with some of its related analogues that have been subjects of research:

| Compound Name | Molecular Formula | Key Research Area(s) |

| This compound | C12H11NO | Foundational structure for derivatives |

| 1-(2-Naphthyl)-2-(imidazole-1-yl)ethanone oxime | C15H13N3O | Anticonvulsant, Antimicrobial activities |

| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime | C14H12N4O | Anticonvulsant, Antimicrobial activities |

| Naphthalene-based oxime esters | Varies | Photoinitiators for polymerization |

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its derivatives is driven by several key objectives. A primary goal is the synthesis and characterization of novel analogues to expand the chemical space and create libraries of compounds for biological screening. Researchers are particularly interested in exploring the structure-activity relationships (SAR) of these molecules. This involves systematically modifying the naphthalene and oxime moieties to understand how these changes influence their biological effects, such as anticonvulsant and antimicrobial activities. researchgate.netnih.gov

Another significant objective is the investigation of the mechanistic pathways through which these compounds exert their biological effects. researchgate.net For example, in the context of anticonvulsant activity, research may focus on how these molecules interact with specific receptors or enzymes in the central nervous system.

Furthermore, there is a growing interest in the application of these compounds in materials science. A notable objective in this area is the development of novel photoinitiators for polymerization processes. mdpi.com Research in this domain aims to fine-tune the photochemical properties of naphthalene-based oxime esters to enhance their efficiency in initiating polymerization under specific light conditions. mdpi.com The overarching goal is to leverage the unique chemical properties of the this compound scaffold to create new molecules with valuable applications in both medicine and materials science.

Properties

IUPAC Name |

(NE)-N-(1-naphthalen-1-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNGQTJKEPANSZ-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430455 | |

| Record name | SBB056832 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100485-51-6, 1956-40-7 | |

| Record name | (1E)-1-(1-Naphthalenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100485-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-N-Hydroxy-1-(naphthalen-1-yl)ethanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100485516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB056832 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-N-hydroxy-1-(naphthalen-1-yl)ethanimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanone, 1-(1-naphthalenyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Historical and Modern Approaches to Oxime Synthesis

The formation of an oxime functional group is a cornerstone reaction in organic chemistry, traditionally and most commonly achieved through the condensation of a carbonyl compound with hydroxylamine (B1172632). This fundamental transformation has been refined over the years, and alternative routes have been developed, offering different strategies to access this versatile moiety.

Synthesis via Carbonyl Compounds and Hydroxylamine Hydrochloride

The most prevalent and historically significant method for synthesizing oximes is the reaction of an aldehyde or a ketone with hydroxylamine hydrochloride. orgsyn.orgorgsyn.orgnih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. In the specific case of Ethanone (B97240), 1-(1-naphthalenyl)-, oxime , the synthesis involves the treatment of its corresponding ketone precursor, 1-acetylnaphthalene, with hydroxylamine hydrochloride. orgsyn.orgnih.gov

The general mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. orgsyn.orgorgsyn.orgnih.gov This is followed by a series of proton transfers, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of the oxime. orgsyn.orgnih.gov The reaction is typically carried out in a suitable solvent, often in the presence of a base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated hydrochloric acid. orgsyn.orgorgsyn.org

A general experimental procedure for the synthesis of an oxime from a ketone is as follows: The ketone is dissolved in a solvent like ethanol, followed by the addition of hydroxylamine hydrochloride and a base. The mixture is then heated, often under reflux, for a period ranging from minutes to several hours. orgsyn.orgorgsyn.org After completion of the reaction, the product is typically isolated by pouring the reaction mixture into water, which causes the oxime to precipitate. Further purification can be achieved through recrystallization. orgsyn.org

Interactive Table: General Conditions for Oxime Synthesis from Ketones

| Parameter | Typical Conditions |

| Ketone | Substituted or unsubstituted ketone |

| Reagent | Hydroxylamine hydrochloride |

| Base | Sodium acetate, Pyridine |

| Solvent | Ethanol, Methanol |

| Temperature | Room temperature to reflux |

| Reaction Time | 30 minutes to several hours |

| Work-up | Precipitation in water, Extraction |

| Purification | Recrystallization |

Alternative Synthetic Routes to the Oxime Moiety

Synthesis of Naphthalene-Containing Ethanone Precursors

The primary precursor for the synthesis of Ethanone, 1-(1-naphthalenyl)-, oxime is 1-acetylnaphthalene . This ketone is most commonly synthesized via the Friedel-Crafts acylation of naphthalene (B1677914). orgsyn.org This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). orgsyn.org

The position of acylation on the naphthalene ring (α or β) is highly dependent on the reaction conditions, particularly the solvent. orgsyn.org The use of non-polar solvents like carbon disulfide or nitrobenzene (B124822) tends to favor the formation of the α-isomer, 1-acetylnaphthalene. Conversely, conducting the reaction in a more polar solvent can lead to a higher proportion of the β-isomer, 2-acetylnaphthalene. This selectivity is attributed to the relative stability of the intermediate carbocation complexes formed during the reaction.

Derivatization Strategies from this compound

The oxime functionality of This compound serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives. The most common derivatization strategies involve reactions at the hydroxyl group, leading to the formation of oxime ethers and oxime esters.

O-Alkylation Reactions and Oxime Ether Formation

The hydroxyl group of the oxime can be readily alkylated to form oxime ethers. This transformation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. jocpr.comresearchgate.netgoogle.comorganic-chemistry.org The base, commonly sodium hydride, an alkoxide, or potassium carbonate, serves to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion. This anion then undergoes a nucleophilic substitution reaction with the alkyl halide to yield the corresponding oxime ether. jocpr.comorganic-chemistry.orgnih.govgoogle.comarpgweb.com

In a study on the synthesis of oxime ether derivatives of a related compound, 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, the oxime was O-alkylated using various alkyl halides in the presence of a base to afford the desired oxime ethers. researchgate.net This demonstrates a general and effective strategy for the preparation of such derivatives.

Interactive Table: Reagents for O-Alkylation of Oximes

| Reagent Type | Examples |

| Alkylating Agent | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Base | Sodium hydride, Sodium ethoxide, Potassium carbonate |

| Solvent | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) |

O-Acylation Reactions and Oxime Ester Formation

In a similar fashion to O-alkylation, the hydroxyl group of the oxime can be acylated to produce oxime esters. This is generally accomplished by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. orgsyn.org The base acts as a catalyst and also scavenges the acidic byproduct (e.g., HCl) formed during the reaction.

A detailed procedure for the O-acetylation of acetophenone (B1666503) oxime involves stirring the oxime with acetic anhydride in the presence of pyridine. orgsyn.org This method provides a reliable template for the synthesis of the corresponding O-acetyl derivative of This compound . The resulting oxime esters are themselves valuable synthetic intermediates.

Interactive Table: Reagents for O-Acylation of Oximes

| Reagent Type | Examples |

| Acylating Agent | Acetyl chloride, Acetic anhydride, Benzoyl chloride |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane (DCM), Chloroform (B151607) |

Transformations to Chiral Amine Derivatives

The reduction of this compound presents a direct route to the corresponding chiral amine, 1-(1-naphthalenyl)ethanamine, a valuable building block in medicinal chemistry. The stereochemical outcome of this reduction is heavily dependent on the configuration of the starting oxime isomer.

A notable study has demonstrated the significant impact of the E/Z isomers of 1-acetonaphthone oxime on the enantioselectivity of catalytic asymmetric hydrogenation. rsc.org In this research, the separated E and Z isomers were subjected to hydrogenation, and the resulting chiral amine products reflected a clear difference in the enantioselectivity of the reaction based on the starting isomer. rsc.org

While specific catalytic systems for the direct asymmetric reduction of 1-(1-naphthalenyl)ethanone oxime are a subject of ongoing research, general methodologies for the asymmetric reduction of prochiral oximes and their derivatives to chiral amines are well-established. These methods often employ chiral catalysts or reagents to induce stereoselectivity. Common approaches include:

Catalytic Hydrogenation: Utilizing transition metal catalysts (e.g., Iridium, Rhodium) complexed with chiral ligands. These catalysts facilitate the addition of hydrogen across the C=N double bond in a stereocontrolled manner.

Biocatalysis: Employing enzymes such as imine reductases (IREDs) or engineered transaminases. nih.govnih.gov IREDs can catalyze the reduction of imines and oximes with high enantioselectivity. nih.govitu.edu.tr Transaminases offer an alternative route by transferring an amino group from a donor molecule to a ketone precursor, which can be formed from the oxime. nih.gov

Chiral Hydride Reagents: Using stoichiometric amounts of chiral reducing agents, such as those derived from borohydrides modified with chiral auxiliaries. researchgate.net

The general transformation of a prochiral ketone to a primary chiral amine often follows a well-defined pathway, which can be adapted from the oxime. sci-hub.se This highlights the importance of developing efficient methods for the stereoselective synthesis and separation of the oxime isomers to access enantiopure amine products.

Stereochemical Considerations in Synthesis (E/Z Isomerism)

The presence of the bulky naphthalenyl group and the methyl group on the same carbon atom of the C=N double bond in this compound leads to the existence of two distinct geometric isomers: (E)-ethanone, 1-(1-naphthalenyl)-, oxime and (Z)-ethanone, 1-(1-naphthalenyl)-, oxime. The spatial arrangement of the hydroxyl group relative to these substituents defines the isomer and significantly influences its physical properties and chemical reactivity. rsc.org

Methods for Stereoselective Synthesis

The synthesis of this compound typically yields a mixture of E and Z isomers. researchgate.net However, methods for stereoselective synthesis or enrichment of one isomer have been developed for various oximes and can be applied to this specific compound.

Thermodynamic vs. Kinetic Control: The ratio of E and Z isomers can often be influenced by the reaction conditions. researchgate.net Generally, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance between the larger substituent (naphthalenyl group) and the hydroxyl group. misuratau.edu.ly Synthesis under equilibrating conditions (e.g., higher temperatures, presence of an acid or base catalyst) tends to favor the E-isomer. researchgate.netresearchgate.net

Photochemical Isomerization: Visible-light-mediated energy transfer catalysis has emerged as a powerful tool for the E-to-Z isomerization of aryl oximes. nih.gov This method utilizes a photocatalyst to facilitate the conversion to the less stable Z-isomer, a feat that is often challenging to achieve through traditional thermal methods. nih.gov Pioneering work also demonstrated the use of UV light for the photoisomerization of acetonaphthone oxime O-methyl ether. nih.gov

Acid-Catalyzed Isomerization: Treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the selective precipitation of the E-isomer as an immonium salt. google.com Subsequent neutralization allows for the recovery of the pure E-isomer. google.com

Isomer Separation and Determination of Configuration

Given that the synthesis of this compound often results in a mixture of isomers, their separation and the unambiguous determination of their configuration are crucial steps.

Isomer Separation:

Chromatography: High-performance liquid chromatography (HPLC) is a highly effective technique for the separation of E and Z isomers of oximes. researchgate.net The different polarities and spatial arrangements of the isomers lead to differential interactions with the stationary phase, allowing for their resolution. Column chromatography on silica (B1680970) gel, sometimes impregnated with silver nitrate, can also be employed for the separation of E/Z isomers of various compounds. researchgate.net

Crystallization: Selective crystallization can sometimes be used to isolate one of the isomers from a mixture, although this method is often less predictable. researchgate.net

Determination of Configuration:

The configuration of the separated isomers of this compound can be determined using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Overhauser Effect (NOE): Differential NOE experiments are a powerful tool for determining oxime geometry. researchgate.net For an E-isomer, irradiation of the N-OH proton would be expected to show an NOE to the nearby methyl protons. Conversely, for the Z-isomer, an NOE would be observed between the N-OH proton and the protons of the naphthalene ring. researchgate.netnih.gov

Chemical Shifts: The chemical shifts of the carbon and proton signals in the vicinity of the C=N bond can differ between the E and Z isomers due to anisotropic effects. uv.mx Computational methods can be used to predict the NMR spectra for each isomer, and comparison with experimental data can aid in the assignment. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative configuration of molecules in the solid state. thieme-connect.denih.gov By analyzing the crystal structure, the precise spatial arrangement of all atoms in the molecule can be determined, unambiguously assigning the E or Z configuration. nih.govresearchgate.net

Below is a table summarizing the analytical techniques used for the characterization of E/Z isomers of oximes:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of E and Z isomers based on their differential polarity and interaction with the stationary phase. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of configuration through Nuclear Overhauser Effect (NOE) experiments and analysis of chemical shift differences. researchgate.netnih.gov |

| X-ray Crystallography | Unambiguous determination of the solid-state molecular structure and absolute configuration of the E and Z isomers. thieme-connect.deresearchgate.net |

| Computational Chemistry | Prediction of NMR spectra and relative stabilities of the E and Z isomers to aid in their characterization. rsc.org |

Structural Elucidation and Spectroscopic Investigations

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively offer a complete picture of the molecular structure of Ethanone (B97240), 1-(1-naphthalenyl)-, oxime.

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For Ethanone, 1-(1-naphthalenyl)-, oxime, both ¹H and ¹³C NMR have been utilized to assign the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. In a study by Yamashita et al. (2020), the ¹H NMR spectrum of the (E)-isomer of 1-acetonaphthone oxime was recorded in deuterated chloroform (B151607) (CDCl₃). The methyl protons (CH₃) appear as a distinct singlet at 2.38 ppm. The aromatic protons of the naphthalene (B1677914) ring system resonate in the downfield region between 7.44 and 8.03 ppm, presenting as a series of multiplets due to complex spin-spin coupling. iucr.org This pattern is characteristic of a 1-substituted naphthalene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for the (E)-isomer shows the methyl carbon at 16.75 ppm. The carbon of the oxime group (C=N) is observed at 157.57 ppm. The ten carbons of the naphthalene ring appear in the aromatic region, with chemical shifts ranging from 125.22 to 135.46 ppm, reflecting the varied electronic densities across the fused ring system. iucr.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.38 (s, 3H) | -CH₃ |

| ¹H | 7.44-7.53 (m, 4H) | Aromatic-H |

| ¹H | 7.86-7.89 (m, 2H) | Aromatic-H |

| ¹H | 8.01-8.03 (m, 1H) | Aromatic-H |

| ¹³C | 16.75 | -CH₃ |

| ¹³C | 125.22, 125.26, 125.92, 126.05, 126.27, 128.51, 129.15 | Aromatic-CH |

| ¹³C | 130.85, 133.81, 135.46 | Aromatic-C (quaternary) |

| ¹³C | 157.57 | C=N |

Infrared spectroscopy probes the vibrational modes of a molecule, providing key information about its functional groups. While specific experimental data for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would be dominated by a broad O-H stretching vibration in the 3100-3600 cm⁻¹ region, characteristic of the oxime hydroxyl group involved in hydrogen bonding. The C=N (imine) stretching frequency is expected around 1620-1680 cm⁻¹. The N-O single bond stretch typically appears in the 930-960 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching bands for the naphthalene ring would appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3100 - 3600 (broad) | Oxime (-N-OH) |

| C-H stretch (aromatic) | 3000 - 3100 | Naphthalene Ring |

| C=N stretch | 1620 - 1680 | Oxime (C=N-OH) |

| C=C stretch (aromatic) | 1450 - 1600 | Naphthalene Ring |

| N-O stretch | 930 - 960 | Oxime (-N-OH) |

| m/z | Predicted Fragment | Formula |

|---|---|---|

| 185 | Molecular Ion [M]⁺ | [C₁₂H₁₁NO]⁺ |

| 168 | [M - OH]⁺ | [C₁₂H₁₀N]⁺ |

| 153 | [M - CH₃-OH]⁺ or [C₁₁H₇N]⁺ | [C₁₁H₇N]⁺ |

| 127 | Naphthyl cation | [C₁₀H₇]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Consequently, precise experimental data regarding its solid-state conformation, including specific bond lengths and angles, are currently unavailable. The molecule possesses geometric isomerism (E/Z) about the C=N double bond, and while solution-state studies suggest the E-isomer can be preferentially formed, the specific isomer adopted in the crystalline state has not been experimentally verified through diffraction methods.

In the absence of a specific crystal structure, the likely intermolecular interactions and packing arrangements can be inferred from systematic studies of other oxime-containing compounds. A comprehensive analysis of the Cambridge Structural Database reveals that ketoximes (where the oxime carbon is bonded to two carbon atoms) frequently form centrosymmetric dimers in the solid state. acs.org This recurring structural motif, known as a supramolecular synthon, is formed by a pair of strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. acs.org

Conformational Analysis and Isomeric Purity Determination

The structural analysis of this compound is centered on its conformational arrangement and the stereochemistry of the oxime's C=N double bond. This bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)- and (Z)-Ethanone, 1-(1-naphthalenyl)-, oxime. The determination of the predominant isomer, the isomeric purity of a sample, and the molecule's three-dimensional conformation relies on a combination of spectroscopic methods and crystallographic studies.

The spatial orientation of the oxime group relative to the bulky naphthalene ring is a key feature of the compound's conformation. In related structures, such as (E)-1-naphthaldehyde oxime, single-crystal X-ray diffraction analysis has revealed that the aldoxime group does not lie in the same plane as the naphthalene ring. nih.gov This deviation is quantified by the torsion angle between the oxime and the ring system. For (E)-1-naphthaldehyde oxime, the N1—C11—C1—C2 torsion angle is 23.6 (6)°, indicating a significant twist. nih.gov A similar non-planar arrangement is expected for this compound due to steric hindrance between the oxime's hydroxyl group or the methyl group and the peri-hydrogen on the naphthalene ring.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for determining the isomeric purity in solution. The (E) and (Z) isomers are diastereomers and are expected to exhibit distinct signals in both ¹H and ¹³C NMR spectra. mdpi.com The chemical shifts of protons close to the C=N double bond, such as the methyl protons and the aromatic protons of the naphthalene ring, are particularly sensitive to the isomer's configuration. mdpi.com

Detailed Research Findings

Research on analogous compounds demonstrates that X-ray crystallography provides unambiguous determination of the stereochemistry in the solid state. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds. In the case of (E)-1-naphthaldehyde oxime, a single O—H⋯N hydrogen-bonding interaction links the molecules into one-dimensional polymeric chains. nih.gov

NMR spectroscopy remains the primary method for assessing isomeric purity in solution. For the related (E)-1-(naphthalen-2-yl)ethan-1-one oxime, the methyl protons (CH₃) resonate at a chemical shift of 2.42 ppm, while the aromatic protons appear in a multiplet between 7.44 and 8.03 ppm. rsc.org The presence of a single set of signals confirms the sample as a single isomer. A mixture would show two distinct signals for the methyl group and more complex patterns in the aromatic region, allowing for quantification of the isomeric ratio.

Below are data tables based on published findings for structurally similar compounds, illustrating the type of data used for conformational and isomeric analysis.

Table 1: Crystallographic Data for the Analogous (E)-1-Naphthaldehyde Oxime nih.gov This table presents selected bond lengths and torsion angles to illustrate the non-planar conformation.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| O1—N1 | 1.403 (4) |

| N1—C11 | 1.272 (5) |

| C1—C11 | 1.465 (5) |

| Selected Torsion Angles (°) | |

| O1—N1—C11—C1 | -179.3 (4) |

| N1—C11—C1—C2 | 23.6 (6) |

| N1—C11—C1—C9 | -157.0 (4) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Analogous (E)-1-(Naphthalen-2-yl)ethan-1-one Oxime in CDCl₃ rsc.orgThis table shows the chemical shifts (δ) in ppm, which are characteristic for a specific isomer.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -CH₃ | 2.42 (s) | 12.2 |

| Naphthalene-H | 7.44-7.56 (m, 2H) | 123.3 |

| Naphthalene-H | 7.77-7.93 (m, 4H) | 126.0 |

| Naphthalene-H | 8.03 (s, 1H) | 126.4 |

| 126.7 | ||

| 127.7 | ||

| 128.2 | ||

| 128.5 | ||

| 133.1 | ||

| 133.7 | ||

| 133.8 | ||

| C=N | - | 156.0 |

s = singlet, m = multiplet

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and effective method for theoretical modeling in chemistry, providing results that align well with experimental data for a wide variety of molecular properties. researchgate.net DFT calculations are instrumental in exploring the geometry, energetic stability, and electronic nature of molecules like Ethanone (B97240), 1-(1-naphthalenyl)-, oxime.

Geometry optimization is a fundamental DFT procedure used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For related compounds, such as oxime derivatives of naphthalenyl ethanone, calculations are commonly performed using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

The output of these calculations provides precise geometric parameters. For instance, in a study on a similar naphthalenyl ethanone oxime derivative, DFT calculations were able to determine optimized bond lengths and angles that were in close agreement with experimental X-ray crystallography data. researchgate.net The total molecular energy and dipole moment are also key energetic profile outputs from these calculations. researchgate.net

Table 1: Representative Geometric and Energetic Parameters from DFT Optimization (Note: The following data is representative of the types of parameters obtained for similar naphthalenyl oxime structures through DFT calculations at the B3LYP/6-311G(d,p) level.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | C-N: ~1.28 Å N-O: ~1.40 Å C=N: ~1.29 Å |

| Bond Angles (°) | The angle formed between three connected atoms. | C-C=N: ~115° C=N-O: ~111° |

| Dihedral Angles (°) | The rotational angle between two planes. | Defines the 3D shape and isomerism (e.g., E/Z). |

| Total Energy (eV) | The total electronic energy of the molecule at its optimized geometry. | A specific negative value indicating stability. |

The electronic structure of a molecule is paramount to its chemical reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are often called the frontier molecular orbitals. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. samipubco.com A smaller gap suggests the molecule is more reactive. samipubco.com For the parent aromatic system, naphthalene (B1677914), DFT calculations using the aug-cc-pVQZ basis set have determined a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com

Table 2: Frontier Orbital Energies for Naphthalene (Representative System) (Data based on DFT/aug-cc-pVQZ calculations for naphthalene, a core component of the target compound.) samipubco.com

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.13 | Electron-donating capability |

| LUMO | -1.38 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.75 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

For Ethanone, 1-(1-naphthalenyl)-, oxime, an MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen and nitrogen atoms of the oxime functional group, indicating these are the primary sites for electrophilic attack.

Positive Potential: Located around the hydrogen atom of the hydroxyl group (-OH) in the oxime.

Aromatic Region: The naphthalene ring would exhibit a complex potential distribution characteristic of π-electron systems.

In related naphthalenyl oxime structures, MEP analysis has confirmed that the most negative charges are localized on the oxygen and nitrogen atoms, which is consistent with their high electronegativity. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a framework for explaining and predicting the outcomes of chemical reactions based on the interactions of the HOMO and LUMO. wikipedia.orgnumberanalytics.com The theory posits that chemical reactivity is largely governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). youtube.comwikipedia.org

By analyzing the HOMO and LUMO of this compound, FMO theory can be applied to predict its behavior in various reactions:

Nucleophilic Character: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons. The electron-rich oxime group and naphthalene π-system would contribute significantly to the HOMO.

Electrophilic Character: The energy and distribution of the LUMO show where the molecule is most likely to accept electrons.

Pericyclic Reactions: FMO theory is famously used to explain the stereochemistry and feasibility of pericyclic reactions, such as cycloadditions, by examining the symmetry of the frontier orbitals. wikipedia.org

Understanding the frontier orbitals through FMO theory allows chemists to rationalize reaction mechanisms and predict how structural modifications would influence the molecule's reactivity. pku.edu.cn

Molecular Dynamics Simulations (if applicable to the compound class)

Molecular Dynamics (MD) is a computational simulation technique that models the physical motion of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can predict how molecular structures evolve and interact in different environments (e.g., in solution, at interfaces, or in a crystal).

While MD is often applied to large biomolecules or complex systems, its use for a relatively small molecule like this compound is most relevant in specific contexts:

Interaction with Biological Targets: If this compound were being studied as a potential drug, MD simulations could model its binding to a target protein, revealing key interactions and conformational changes.

Solvation Effects: MD can simulate how the molecule behaves in different solvents, providing insight into its solubility and the conformation it adopts.

Material Properties: For the compound in its solid state, MD can be used to study crystal packing and predict material properties.

For classes of compounds like energetic materials, MD simulations are used to study decomposition pathways under stimuli like heat or shock. researchgate.net For this oxime, applicability would depend on the specific research question, particularly those involving interactions with a larger molecular environment.

Computational Aspects of Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to create a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

A QSAR study involving this compound would follow these general steps:

Dataset Preparation: A series of analogues would be synthesized or designed, where specific parts of the molecule (e.g., substituents on the naphthalene ring) are varied. The biological activity of these compounds (e.g., insecticidal, antifungal, or enzyme inhibitory activity) would be measured experimentally. nih.govrsc.org

Descriptor Calculation: For each molecule in the series, a large number of "molecular descriptors" are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (derived from DFT, like HOMO/LUMO energies).

Model Development: Statistical methods are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The model's predictive power is tested using an external set of compounds not used in its development. rsc.org

For oxime-containing compounds, QSAR studies have been successfully used to identify key structural features that influence their insecticidal activity, providing a rational basis for designing more potent analogues. rsc.org

Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the Oxime Functionality

The oxime group (C=N-OH) in Ethanone (B97240), 1-(1-naphthalenyl)-, oxime possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical reactions.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the oxime. This nucleophilicity is evident in reactions such as alkylation and acylation at the nitrogen or oxygen atom. For instance, in the presence of a suitable base, the oxime can be deprotonated to form an oximate anion, which is a more potent nucleophile. This anion can then react with electrophiles. A study on the related 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime demonstrated the O-alkylation of the oxime with various alkyl halides to form oxime ether derivatives. nih.gov This highlights the nucleophilic nature of the oxime oxygen. The nucleophilicity of oximes has also been harnessed in the reactivation of inhibited cholinesterases, where the oxime acts as a nucleophile to displace the inhibiting group. researchgate.net

Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. However, this electrophilicity is generally less pronounced than that of a carbonyl carbon. The nitrogen atom's ability to donate electron density to the carbon through resonance diminishes its electrophilic character. Reactions involving nucleophilic addition to the C=N bond of oximes are known, though they are less common than additions to carbonyls.

Furthermore, the oxygen atom of the hydroxyl group can act as a proton acceptor (a Brønsted-Lowry base) or a Lewis base, coordinating to Lewis acids. This interaction is a key initial step in acid-catalyzed reactions such as the Beckmann rearrangement. The electrophilicity of the oxime can be enhanced by protonation or by converting the hydroxyl group into a better leaving group, such as an acetate (B1210297) or a sulfonate ester. In such activated oximes, the carbon atom becomes significantly more electrophilic, facilitating nucleophilic attack. For example, O-acylated oximes have been shown to be versatile building blocks in transition metal-catalyzed reactions for the construction of N-heterocycles, where they can act as electrophiles. organic-chemistry.org

Rearrangement Reactions Involving the Oxime Group (e.g., Beckmann Rearrangement)

One of the most characteristic reactions of ketoximes, including Ethanone, 1-(1-naphthalenyl)-, oxime, is the Beckmann rearrangement. masterorganicchemistry.comcymitquimica.com This acid-catalyzed reaction transforms the oxime into a substituted amide. For this compound, the expected product of the Beckmann rearrangement is N-(1-naphthalenyl)acetamide. chemscene.com

The mechanism of the Beckmann rearrangement is well-established and proceeds through a series of key steps. cymitquimica.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid or polyphosphoric acid, converting it into a good leaving group (water). masterorganicchemistry.comnih.gov This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. This migration step is stereospecific. In the case of this compound, two geometric isomers, (E) and (Z), can exist. The migratory aptitude of the groups attached to the oximino carbon (the 1-naphthalenyl group and the methyl group) will determine the product distribution if a mixture of isomers is present or if isomerization occurs under the reaction conditions. Generally, the group anti to the hydroxyl group migrates. The resulting nitrilium ion intermediate is then attacked by a water molecule, and subsequent tautomerization yields the final amide product. cymitquimica.com

A variety of catalysts have been developed to promote the Beckmann rearrangement under milder conditions, including solid acids and organocatalysts. nih.govillinois.edu For instance, a mechanochemical approach using p-toluenesulfonyl chloride (p-TsCl) and imidazole (B134444) has been shown to efficiently promote the Beckmann rearrangement of acetophenone (B1666503) oxime, a close structural analog. libretexts.org

Role as a Synthetic Intermediate in Organic Transformations

The versatile reactivity of the oxime functionality makes this compound a valuable intermediate in organic synthesis, particularly for the preparation of nitrogen-containing compounds.

The Beckmann rearrangement itself is a prime example of its utility, providing a direct route to N-aryl amides like N-(1-naphthalenyl)acetamide. chemscene.com These amides are important structural motifs in many biologically active molecules and functional materials.

Furthermore, the oxime group can be a precursor for the synthesis of various nitrogen-containing heterocycles. The reduction of the oxime can lead to the corresponding primary amine, 1-(1-naphthalenyl)ethanamine, which is a key building block for many pharmaceuticals and agrochemicals.

The oxime functionality can also participate in cycloaddition reactions and other transformations to construct more complex molecular architectures. For instance, oximes can be used in the synthesis of isoxazolines and other heterocyclic systems. The synthesis of oxime ether derivatives from the related 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone highlights the potential for further functionalization of the oxime group, opening up avenues for the creation of diverse molecular libraries. nih.gov

Reaction Kinetics and Thermodynamics

The kinetics of the Beckmann rearrangement of acetophenone oximes in concentrated sulfuric acid have been studied, revealing that the reaction is first order with respect to the oxime. The rate of rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the migrating aryl group generally accelerate the reaction, while electron-withdrawing groups have a retarding effect. This is consistent with the development of a positive charge on the migrating group in the transition state. The nature of the acid catalyst and the solvent also play a significant role in the reaction kinetics.

Thermodynamically, the Beckmann rearrangement is generally an exothermic process, driven by the formation of the more stable amide bond from the less stable oxime. The relative stability of the (E) and (Z) isomers of the oxime will influence the initial state of the system. The (E)-isomer is typically the thermodynamically more stable form due to reduced steric hindrance between the substituent and the hydroxyl group. However, under certain conditions, such as photochemical irradiation, the less stable (Z)-isomer can be favored.

The equilibrium between the oxime and its corresponding ketone, 1-acetylnaphthalene, and hydroxylamine (B1172632) generally favors the oxime formation under standard oximation conditions. However, the reverse reaction, hydrolysis of the oxime, can occur under acidic conditions.

Applications in Chemical Synthesis and Materials Science

Precursor in Chiral Chemistry

The prochiral nature of Ethanone (B97240), 1-(1-naphthalenyl)-, oxime makes it a valuable starting material in the synthesis of chiral compounds, which are crucial in the pharmaceutical industry due to the differential biological activity of enantiomers.

Asymmetric Reduction to Chiral Amines

A significant application of Ethanone, 1-(1-naphthalenyl)-, oxime is its role as a precursor in the asymmetric synthesis of chiral primary amines, specifically (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine. These amines are important building blocks for various pharmaceuticals. The conversion is typically achieved through asymmetric catalytic reduction of the oxime group.

Different catalytic systems have been developed to achieve high enantioselectivity and yield in this transformation. One notable method involves the use of ruthenium catalysts. For instance, the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime can be performed using specific chiral ruthenium complexes. These reactions can produce the corresponding chiral amines with high chiral purity and in high yields.

Another approach utilizes biocatalysis, employing enzymes such as omega-transaminases (ω-TA). The (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been used for the asymmetric synthesis of chiral amines from prochiral ketones, a reaction pathway for which the oxime can be an intermediate. nih.gov These enzymatic methods are advantageous due to their high stereoselectivity, often yielding enantiomeric excesses (ee) above 99%, and their operation under mild reaction conditions. nih.gov

Below is a table summarizing various research findings on the asymmetric reduction of this compound:

| Catalyst/Enzyme | Product | Chiral Purity (% ee) | Yield (%) |

|---|

Use in Stereoselective Catalysis

Ligand in Coordination Chemistry

The oxime group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it a potential chelating ligand for various metal ions. The formation of metal-oxime complexes is a well-established area of coordination chemistry.

Synthesis of Metal-Oxime Complexes

In principle, this compound can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form stable chelate rings. The synthesis of such complexes would typically involve the reaction of the oxime with a suitable metal salt in an appropriate solvent. However, a review of the current scientific literature does not yield specific examples of the synthesis and characterization of metal complexes where this compound is the primary ligand. While the synthesis of transition metal complexes with other oxime-containing ligands is widely reported, dedicated studies on this specific compound are not apparent. researchgate.netresearchgate.net

Catalytic Applications of Metal-Oxime Complexes

The catalytic activity of metal-oxime complexes is an area of active research, with applications in various organic transformations. These complexes can function as catalysts due to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrates. Given the lack of specific literature on the synthesis of metal complexes with this compound as a ligand, there is consequently no information available on the catalytic applications of such complexes.

Intermediates for Advanced Organic Compounds

This compound serves as a key intermediate in the synthesis of several advanced organic compounds with significant biological or pharmaceutical relevance.

One notable application is its use in the preparation of S(-)-1-(1'-naphthyl) ethanol. chemicalbook.com This chiral alcohol is a crucial synthetic intermediate for mevinic acid analogs, a class of compounds known for their cholesterol-lowering effects. chemicalbook.com

Furthermore, this compound is recognized as an impurity in the manufacturing process of Cinacalcet. labshake.com Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. labshake.com The presence of the oxime as an impurity suggests its role as an intermediate or a closely related compound in the synthetic pathway of this pharmaceutical agent.

Additionally, derivatives of the isomeric compound, 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime, have been synthesized and evaluated for their potential as anticonvulsant and antimicrobial agents. nih.gov This suggests that this compound could also serve as a valuable building block for the development of novel bioactive molecules with similar therapeutic potential.

Applications in Dye and Pigment Industries (as Naphthol Derivatives)

The primary route through which this compound contributes to the dye and pigment industry is by serving as a precursor to 1-naphthol and its derivatives. The conversion process leverages a classic named reaction in organic chemistry, the Beckmann rearrangement, followed by further transformations.

The Beckmann rearrangement of an oxime derived from a ketone, such as this compound, typically yields a substituted amide. wikipedia.orgmasterorganicchemistry.comyoutube.com This acid-catalyzed reaction transforms the oxime into N-(1-naphthyl)acetamide. This amide can then be hydrolyzed to produce 1-naphthylamine (also known as naphthalen-1-amine). wikipedia.org

1-Naphthylamine is a crucial intermediate in the synthesis of many azo dyes. wikipedia.orgmedcraveonline.com The process involves diazotization of the amine group on 1-naphthylamine, followed by an azo coupling reaction with a suitable coupling component. medcraveonline.comimrpress.com To generate naphthol-based dyes, 1-naphthylamine can be converted into 1-naphthol, for instance, by heating it with sulfuric acid at 200°C. wikipedia.org

1-Naphthol is a widely used coupling agent in the production of azo dyes. tandfonline.comvedantu.comnbinno.com The hydroxyl group of 1-naphthol activates the naphthalene (B1677914) ring, making it susceptible to electrophilic attack by a diazonium salt. vedantu.comtestbook.com This reaction, known as azo coupling, forms the characteristic -N=N- azo bond that is responsible for the color of these dyes. conscientiabeam.com The versatility of this process allows for the creation of a wide spectrum of colors by varying the diazonium salt component that couples with the naphthol derivative. nbinno.com Sulfonated derivatives of 1-naphthylamine and 1-naphthol are particularly important for producing water-soluble dyes suitable for textiles like cotton. wikipedia.orgnbinno.com

| Precursor | Key Intermediate | Coupling Component | Resulting Dye Class | Industrial Application |

|---|---|---|---|---|

| This compound | 1-Naphthylamine | 1-Naphthol | Azo Dyes | Textiles, Inks, Pigments |

| This compound | 1-Aminonaphthalene-4-sulfonic acid | Benzidine derivative | Direct Dyes (e.g., Congo Red) | Cotton Dyeing |

| This compound | 1-Naphthylamine | 8-Hydroxyquinoline | Azo Dyes | Polyester Dyeing medcraveonline.com |

Potential in Advanced Materials

The unique chemical structure of this compound, combining an oxime group with a naphthalene moiety, suggests its potential for use in the creation of advanced materials such as functional polymers and chemical sensors.

Functional Polymers: The oxime group itself is a versatile functional handle in polymer chemistry. Oxime formation, or "oxime click chemistry," is utilized for creating dynamic and functional polymeric materials under mild conditions. rsc.orgrsc.org Polymers containing oxime groups can be synthesized and later modified, or oxime-containing monomers can be polymerized. google.com These linkages can be reversible under specific conditions, allowing for the development of self-healing or adaptable polymer networks. rsc.orgresearchgate.net

The naphthalene component of the molecule is also of significant interest in materials science. Naphthalene-based polymers are explored for various applications due to their thermal stability, porosity, and unique photophysical properties. mdpi.comnih.govmdpi.com Incorporating naphthalene units into a polymer backbone can enhance properties relevant for gas adsorption (like CO2 capture) or for use as catalytic supports. mdpi.comresearchgate.net Naphthalene diimide-based polymers, for example, have been developed as fluorescent sensors and as interfacial layers in polymer solar cells. sioc-journal.cntandfonline.com By modifying this compound to make it a polymerizable monomer, it could be incorporated into polymers to impart the fluorescent and electronic properties of the naphthalene group.

Sensors: Naphthalene derivatives are widely employed as fluorophores in chemical sensors due to their strong fluorescence and sensitivity to the local chemical environment. rsc.orgresearchgate.net Naphthalene-based fluorescent probes have been successfully designed for the selective detection of various analytes, including metal ions like Al³⁺ and Zn²⁺, and molecules like hydrogen sulfide and hydrazine. rsc.orgresearchgate.nettandfonline.comnih.govnih.gov The general principle involves a naphthalene unit acting as the signaling component, linked to a receptor unit that selectively binds the target analyte. This binding event alters the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence (a "turn-on" or "turn-off" response). tandfonline.com

Polymers containing diaminonaphthalene have also been investigated for constructing chemical and biological sensors. researchgate.net Given these precedents, this compound or its derivatives could be investigated as components in chemosensors. The oxime group could serve as a binding site for specific metal ions or other analytes, with the naphthalene ring acting as the fluorescent reporter.

| Material Class | Relevant Functional Group | Potential Application | Underlying Principle |

|---|---|---|---|

| Functional Polymers | Oxime Group | Self-healing materials, Dynamic networks | Reversible nature of oxime bonds allows for bond exchange and network reconfiguration. rsc.org |

| Functional Polymers | Naphthalene Moiety | Gas adsorption, Catalytic supports, Optoelectronics | Porosity, thermal stability, and photophysical properties of naphthalene-based polymers. mdpi.comsioc-journal.cn |

| Chemical Sensors | Naphthalene Moiety | Fluorescent detection of metal ions and small molecules | Naphthalene acts as a fluorophore whose emission is modulated by analyte binding. nih.gov |

| Chemical Sensors | Oxime Group | Selective ion binding | The nitrogen and oxygen atoms of the oxime can act as a chelation site for analytes. |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of oximes typically involves the condensation of a ketone, in this case, 1-acetonaphthone, with hydroxylamine (B1172632) hydrochloride. nih.govnih.gov While effective, future research will likely focus on the development of more sustainable and efficient synthetic routes.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. ajrconline.orgresearchgate.net The application of microwave irradiation to the synthesis of Ethanone (B97240), 1-(1-naphthalenyl)-, oxime from 1-acetonaphthone and hydroxylamine hydrochloride could offer a greener alternative to conventional heating methods. nih.govmdpi.comkuleuven.be

Mechanochemistry: Solvent-free or solvent-assisted mechanochemical methods, such as grinding or ball-milling, represent a robust and environmentally friendly pathway for ketoxime synthesis. rsc.orgresearchgate.net These methods minimize solvent waste and can be performed at ambient temperatures, reducing energy consumption.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability. unimi.it The synthesis of oximes, including those with heterocyclic moieties, has been successfully demonstrated in flow reactors. uc.pt Developing a flow process for Ethanone, 1-(1-naphthalenyl)-, oxime could enable efficient and automated production.

Future methodologies could also explore enzymatic or biocatalytic routes, which would offer high selectivity under mild conditions, further enhancing the sustainability of the synthesis.

Advanced Spectroscopic and Computational Approaches for Deeper Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. The C=N double bond in oximes can exist as E/Z isomers, and the conformational flexibility of the naphthalene (B1677914) ring adds another layer of complexity.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the E/Z configuration of the oxime group in solution by analyzing through-space proton-proton interactions. researchgate.netnih.gov This is critical as the stereochemistry can significantly influence biological activity.

Nitrogen-15 NMR: While less common, 15N NMR can provide direct information about the electronic environment of the oxime nitrogen, complementing 1H and 13C NMR data for a more complete structural assignment. ipb.pt

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the stable geometries of the E and Z isomers, calculating their relative energies, and simulating spectroscopic data (NMR, IR) to aid in experimental characterization. researchgate.net Such studies have been applied to related naphthalenyl oxime derivatives to correlate experimental and theoretical data. researchgate.net

Quantum Mechanics-Based NMR Calculations: Probabilistic methods like DP4+ can be employed to confidently assign the E/Z configuration of oximes when only one isomer is available or when NMR data is ambiguous. rsc.org

These advanced approaches will provide a deeper understanding of the structural and electronic landscape of this compound, which is fundamental for its rational application in various fields.

Exploration of Novel Catalytic and Material Science Applications

The unique structural and electronic properties of oximes, combined with the aromatic naphthalene system, suggest potential applications in catalysis and material science.

Catalysis:

Ligand Development: The oxime nitrogen and oxygen atoms can act as coordination sites for metal ions. This suggests that this compound and its derivatives could serve as ligands in transition metal catalysis. acs.org The naphthalene moiety can be functionalized to tune the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalysts for various organic transformations.

Material Science:

Dynamic Materials: Oxime chemistry is recognized for its utility in creating dynamic covalent networks. nsf.gov The reversible nature of the oxime linkage can be exploited to develop self-healing polymers, adaptable networks, and responsive materials. The rigid naphthalene unit could impart desirable thermal and mechanical properties to such materials.

Metal-Organic Frameworks (MOFs): The ability of the oxime to chelate metals could be harnessed in the design of novel MOFs. The porosity and functionality of these materials could be tailored for applications in gas storage, separation, or heterogeneous catalysis.

Future research in this area would involve synthesizing derivatives of this compound and evaluating their performance as ligands, polymer precursors, or building blocks for advanced materials.

Deeper Mechanistic Understanding of Biological Activities in Preclinical Models

While the biological activity of this compound itself is not yet reported, numerous studies on structurally similar 1-(naphthyl)ethanone oxime derivatives have demonstrated significant anticonvulsant properties in preclinical models. nih.govnih.govresearchgate.net

Anticonvulsant Activity:

Studies on O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime have shown that these compounds are effective in protecting against pentylenetetrazole-induced and maximal electroshock-induced seizures in mice and rats. nih.govnih.govnih.govresearchgate.net This strongly suggests that this compound could serve as a lead structure for new anticonvulsant agents.

Mechanism of Action:

The precise mechanism of action for these naphthalenyl oxime derivatives is not fully elucidated. However, the general mechanisms of antiepileptic drugs often involve modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk

Another potential mechanism comes from research showing that certain oxime-bearing naphthalene derivatives can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Oxidative stress is implicated in the pathophysiology of epilepsy, so Nrf2 activation could be a relevant therapeutic strategy.

Future preclinical studies should focus on evaluating the anticonvulsant efficacy of this compound and elucidating its mechanism of action using electrophysiological and neurochemical techniques in appropriate animal models of epilepsy.

Design and Synthesis of Enhanced Analogues for Specific Biological Targets (Non-human focus)

Based on the promising anticonvulsant activity of related compounds, a key research direction is the rational design and synthesis of analogues of this compound to improve potency and selectivity for specific non-human biological targets.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the core structure is necessary to establish SAR. Key areas for modification include:

The Naphthalene Ring: Introducing substituents (e.g., halogens, alkoxy groups) at different positions on the naphthalene ring to probe electronic and steric effects.

The Oxime Group: Conversion of the oxime to various ethers and esters has been shown to modulate the anticonvulsant activity of analogous compounds. nih.govnih.govnih.gov

The Methyl Group: Replacing the methyl group with other alkyl or aryl substituents.

The synthesis of a library of such analogues, followed by screening in preclinical models, would provide valuable data for optimizing the anticonvulsant profile. For instance, studies on 1-(naphthylalkyl)-1H-imidazole derivatives have highlighted the importance of the naphthalene moiety for anticonvulsant activity. acs.org

Integration of Multi-Omics Data in Biological Activity Studies for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its analogues, future research should integrate multi-omics approaches. nih.govfrontiersin.orgfrontiersin.org

Potential Multi-Omics Applications:

Transcriptomics: Analyzing changes in gene expression in neuronal cells or tissues following treatment can help identify the signaling pathways modulated by the compound.

Proteomics: Identifying changes in protein expression and post-translational modifications can reveal the direct protein targets and downstream effects of the compound. nih.gov

Metabolomics: Characterizing the metabolic profile of cells or organisms exposed to the compound can provide insights into its effects on cellular metabolism and identify potential biomarkers of activity or toxicity. nih.govspringernature.com For example, metabolomics has been used to study the effects of naphthalene exposure in mice. nih.gov

By integrating data from these different "omics" layers, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. youtube.comnih.gov This systems biology approach will be crucial for translating basic research findings into tangible outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(1-naphthalenyl)-, oxime, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with 1-(1-naphthalenyl)ethanone (the ketone precursor).

-

Step 2 : React with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol or methanol) under reflux. Adjust pH to ~5–6 using sodium acetate for optimal oxime formation .

-

Step 3 : Monitor reaction progress via TLC or NMR. Purify via recrystallization or column chromatography.

-

Critical Factors : Excess hydroxylamine, temperature (60–80°C), and reaction time (6–12 hours) affect yield. Substituents on the naphthalene ring may require tailored conditions (e.g., steric hindrance) .

- Example Table :

| Precursor | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(1-Naphthalenyl)ethanone | NHOH·HCl, NaOAc | Ethanol | 75°C, 8h | 85 | |

| 4-Carbazol-9-yl-phenyl-ethanone | NHOH, HCl | Methanol | 70°C, 10h | 78 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this oxime?

- Methodology :

- NMR : H and C NMR confirm oxime formation (e.g., imine proton at δ 8–10 ppm; naphthalene protons at δ 7–8 ppm) .

- IR : Stretch at ~3200 cm (O–H) and 1630 cm (C=N) .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry. Ensure high-resolution data collection (e.g., synchrotron sources for bulky naphthalene derivatives) .

Q. What safety precautions are advised when handling this compound, given structural analogs' hazards?

- Guidelines :

- Toxicity : While direct data is limited, analogs like 1-naphthylamine (carcinogenic) and 4-nonylphenyl oximes (severe skin irritants) suggest strict PPE use (gloves, goggles) .

- Ventilation : Avoid inhalation of dust; use fume hoods during synthesis .

- Waste Disposal : Treat as hazardous organic waste due to potential aromatic amine degradation products .

Advanced Research Questions

Q. How can this oxime act as a ligand in lanthanide complexes, and what properties emerge?

- Methodology :

-

Coordination Chemistry : The oxime’s O and N donor atoms bind to Ln ions. Synthesize complexes by mixing oxime with lanthanide salts (e.g., Dy(acac)) in methanol/CHCN. Isolate via slow evaporation .

-

Magnetic Properties : Dy(III) complexes exhibit single-molecule magnet (SMM) behavior. Measure AC susceptibility to determine energy barriers (e.g., 98 K for Dy complexes) .

- Example Table :

| Complex | Ln Ion | Magnetic Behavior | Energy Barrier (K) | Reference |

|---|---|---|---|---|

| [Dy(naphthsaoH)(acac)] | Dy | SMM | 98 | |

| [La(CO)(naphthsao)] | La | CO Fixation | N/A |

Q. What strategies resolve contradictions in reported magnetic data for oxime-lanthanide complexes?

- Analysis Framework :

- Structural Factors : Compare ligand field symmetry (e.g., distorted vs. octahedral geometry) and intermolecular interactions (e.g., π-stacking in naphthalene derivatives) .

- Experimental Conditions : Control crystal packing effects by varying solvent (e.g., methanol vs. acetonitrile) .

- Computational Modeling : Use CASSCF/NEVPT2 to simulate magnetic anisotropy and validate experimental relaxation dynamics .

Q. How can this oxime be evaluated for biological activity, such as antifungal or DNA-interaction potential?

- Methodology :

- Antifungal Assays : Test against Candida spp. via broth microdilution (MIC values). Compare to adamantane-based oxime esters (e.g., MFC = 8 µg/mL for similar compounds) .

- DNA Binding : Conduct UV-Vis titration with CT-DNA; calculate binding constants (K) using the Benesi-Hildebrand method. Oximes with planar naphthalene groups may intercalate .

- Docking Studies : Use AutoDock Vina to simulate interactions with fungal CYP51 or DNA gyrase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products